

Application Notes and Protocols: Hsd17B13-IN-5 in Organoid Models of Liver Disease

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Compound of Interest

Compound Name: Hsd17B13-IN-5

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Introduction

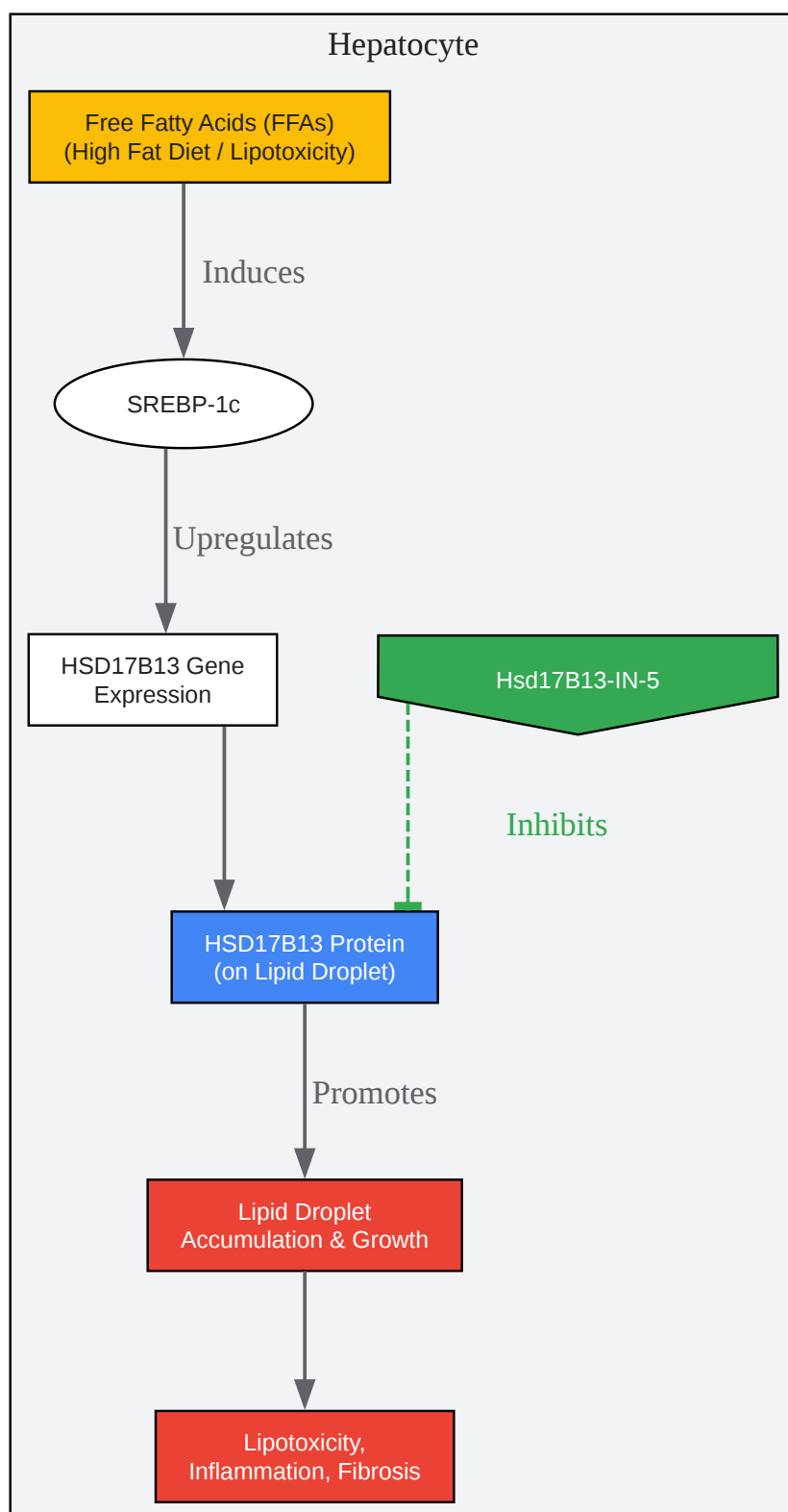
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-enriched, lipid droplet-associated protein that has emerged as a significant therapeutic target for chronic liver diseases.[1][2] Its expression is markedly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3][4] Compellingly, genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5] This strong genetic validation suggests that inhibiting the enzymatic activity of HSD17B13 is a promising therapeutic strategy for mitigating liver damage.

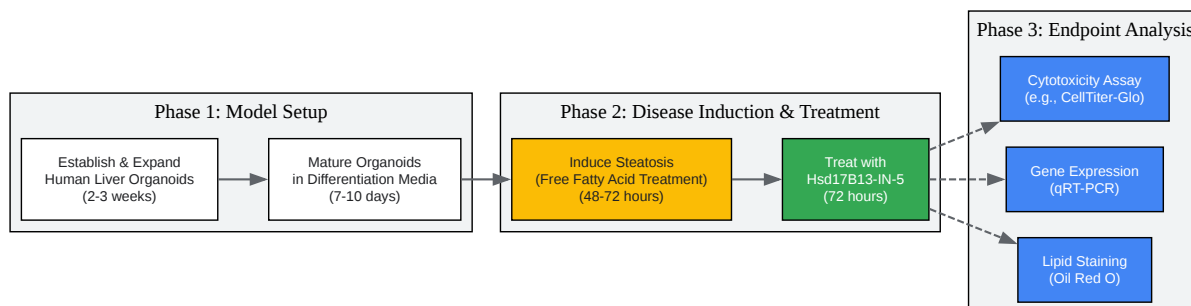
Human liver organoids, three-dimensional in vitro culture systems derived from primary tissues or pluripotent stem cells, recapitulate the cellular architecture and metabolic functions of the native liver. This makes them a powerful and physiologically relevant platform for modeling liver diseases and evaluating the efficacy and safety of novel therapeutic agents.

These application notes provide a comprehensive guide for utilizing **Hsd17B13-IN-5**, a potent and selective small molecule inhibitor of HSD17B13, in a human liver organoid model of NAFLD. The following protocols detail the generation of liver organoids, induction of a steatotic phenotype, treatment with **Hsd17B13-IN-5**, and the subsequent analysis of its therapeutic effects.

Mechanism of Action and Signaling Pathway

HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets. While its precise enzymatic function is an area of active investigation, it is known to be involved in hepatic lipid metabolism. Overexpression of HSD17B13 promotes lipid accumulation in hepatocytes. The proposed mechanism suggests that HSD17B13 activity influences the remodeling of lipid droplets and may play a role in retinol metabolism, which is often dysregulated in NAFLD. Inhibition of HSD17B13 with **Hsd17B13-IN-5** is expected to mimic the protective effects of the naturally occurring loss-of-function variants, thereby reducing lipid accumulation, lipotoxicity, and downstream inflammation and fibrosis.





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